1-(Phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine
Description
1-(Phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine (CAS: 886547-94-0 or 916176-50-6) is a boronate ester-functionalized heterocyclic compound with a molecular formula of C19H21BN2O4S and a molecular weight of 384.26 g/mol. Its structure features a phenylsulfonyl group at the 1-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group at the 3-position of the pyrrolo[2,3-c]pyridine core. This compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, as described in , and is stored under inert conditions at -20°C due to its sensitivity to moisture and oxidation.
The phenylsulfonyl group enhances stability under acidic conditions and may act as a protective group or pharmacophore in drug discovery. The boronate ester enables further functionalization through cross-coupling reactions, making it valuable in medicinal chemistry for constructing kinase inhibitors or other bioactive molecules.
Properties
IUPAC Name |
1-(benzenesulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BN2O4S/c1-18(2)19(3,4)26-20(25-18)16-13-22(17-12-21-11-10-15(16)17)27(23,24)14-8-6-5-7-9-14/h5-13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMCOYBODYTHEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CN=C3)S(=O)(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30732428 | |
| Record name | 1-(Benzenesulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30732428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1174038-65-3 | |
| Record name | 1-(Benzenesulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30732428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(Phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine (CAS No: 1174038-65-3) is a compound with potential therapeutic applications due to its unique structural features. This article reviews its biological activity based on recent research findings and data.
- Molecular Formula : C₁₉H₂₁BN₂O₄S
- Molecular Weight : 384.26 g/mol
- Melting Point : 355 - 360 °C
- Storage Conditions : Store in a cool, dry place under inert atmosphere.
The compound exhibits biological activity primarily through its interaction with various biological targets. It has been shown to inhibit certain kinases involved in cell signaling pathways critical for cancer progression and other diseases.
Table 1: Summary of Biological Targets and Activities
| Biological Target | Activity Type | Reference |
|---|---|---|
| CDK6 | Kinase Inhibition | |
| c-Met | Targeted Cancer Therapy | |
| PDGFRA | Receptor Inhibition |
Anticancer Properties
Research indicates that this compound has significant anticancer properties. It inhibits the activity of CDK6 and c-Met kinases, which are often overexpressed in various cancers. The inhibition of these kinases can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Multidrug Resistance Reversal
The compound also shows promise as a multidrug resistance (MDR) reverser. By blocking efflux pumps that expel chemotherapeutic agents from cancer cells, it enhances the efficacy of existing treatments. This property is particularly important in the context of tumors that develop resistance to standard therapies.
Case Study 1: Inhibition of CDK6
In a study examining the effects of various sulfonamide derivatives on CDK6 activity, it was found that the compound significantly reduced CDK6 phosphorylation levels in vitro. This suggests a direct inhibitory effect on the kinase's activity.
Case Study 2: c-Met Inhibition in Lung Cancer Models
In vivo studies using lung cancer models demonstrated that treatment with the compound resulted in decreased tumor growth and metastasis. The mechanism was attributed to the inhibition of c-Met signaling pathways which are crucial for tumor angiogenesis and survival.
Safety and Toxicity
Safety assessments indicate that while the compound has potent biological activities, it also presents certain hazards. Precautionary measures should be taken when handling it due to potential irritant effects as indicated by hazard statements (H315-H335) related to skin and respiratory irritation.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in drug development. It contains a pyrrolo[2,3-c]pyridine core, which is known for its biological activity.
- Anticancer Activity : Research indicates that derivatives of pyrrolo[2,3-c]pyridine may exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. The incorporation of a boron-containing moiety can enhance the binding affinity to target proteins.
- Antimicrobial Properties : Compounds with similar structures have shown promise as antimicrobial agents. The phenylsulfonyl group may contribute to enhanced solubility and bioavailability.
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis:
- Cross-Coupling Reactions : The boron moiety allows for participation in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for constructing complex organic molecules.
- Functionalization : The presence of the sulfonyl group provides sites for further functionalization, enabling the synthesis of more complex structures that could have varied biological activities.
Material Science
The unique properties of this compound make it suitable for applications in material science:
- Polymer Chemistry : The compound can be used to synthesize polymers with specific properties by incorporating it into polymer chains. Its boron content may impart unique electronic properties beneficial for electronic materials.
- Nanomaterials : Research into nanostructured materials has identified boron-containing compounds as effective agents for enhancing the properties of nanomaterials used in sensors and catalysts.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored various pyrrolo[2,3-c]pyridine derivatives and their effects on cancer cell lines. The results indicated that compounds with similar structural motifs showed significant inhibition of tumor growth in vitro and in vivo models .
Case Study 2: Organic Synthesis
Research highlighted in Tetrahedron Letters demonstrated the effectiveness of using boron-containing compounds like 1-(Phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine in Suzuki coupling reactions to synthesize complex biaryl compounds .
Case Study 3: Material Applications
A recent investigation published in Advanced Materials examined the use of boron-containing compounds in creating conductive polymers. The study found that incorporating this compound improved the conductivity and thermal stability of the resultant materials .
Comparison with Similar Compounds
Core Heterocycle Variations
- Pyrrolo[2,3-b]pyridine Derivatives :
- Substitutions: Methyl at N1, boronate at C5, and a ketone at C2.
- Reactivity: The ketone group allows for additional derivatization (e.g., reduction or nucleophilic addition), unlike the phenylsulfonyl group in the target compound.
Applications: Used in synthesizing antiviral agents and kinase inhibitors.
- Substitutions: Bulky triisopropylsilyl (TIPS) at N1 and ethyl at C2.
- Stability: TIPS improves lipophilicity and metabolic stability but requires deprotection before biological evaluation.
- Molecular Weight: 428.50 g/mol, higher than the target compound (384.26 g/mol).
Substituent Effects
Phenylsulfonyl vs. Trialkylsilyl Groups :
Boronate Position :
Physicochemical and Pharmacokinetic Properties
Preparation Methods
Starting Materials and Key Intermediates
The synthesis typically begins with a halogenated pyrrolo[2,3-c]pyridine derivative, often a bromo-substituted azaindole or pyrrolopyridine scaffold, which serves as the coupling partner in palladium-catalyzed cross-coupling reactions. The boronate ester reagent used is usually 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives, which provide the boron moiety essential for Suzuki coupling.
Suzuki-Miyaura Cross-Coupling Reaction
The core step in the preparation is the Suzuki coupling between the halogenated pyrrolo[2,3-c]pyridine and the boronate ester. This reaction forms the carbon-boron bond at the 3-position of the pyrrolo[2,3-c]pyridine ring.
| Parameter | Details |
|---|---|
| Catalyst | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) |
| Base | Potassium carbonate (K2CO3) |
| Solvent | Mixture of 1,4-dioxane and water (approx. 2.5:1 v/v) |
| Temperature | 80 °C to reflux (approx. 80-100 °C) |
| Reaction Time | 1 to 16 hours |
| Atmosphere | Nitrogen (inert atmosphere) |
Procedure Summary:
- The halogenated pyrrolo[2,3-c]pyridine (e.g., 5-bromo-1H-pyrrolo[2,3-c]pyridine) is combined with phenylboronic acid or a boronate ester derivative.
- The mixture is stirred under nitrogen in the presence of Pd(dppf)Cl2 and K2CO3 in dioxane/water.
- The reaction is heated at 80 °C for several hours to effect coupling.
- After completion, the mixture is cooled, acidified, and extracted with organic solvents.
- Purification is conducted by chromatography or recrystallization to isolate the coupled product.
This method efficiently installs the boronate ester group at the 3-position of the pyrrolo[2,3-c]pyridine ring, enabling further functionalization or direct use in biological assays.
Introduction of the Phenylsulfonyl Group
The phenylsulfonyl substituent at the nitrogen (1-position) of the pyrrolo[2,3-c]pyridine is introduced via sulfonylation reactions. This typically involves treating the pyrrolo[2,3-c]pyridine intermediate with tosyl chloride (p-toluenesulfonyl chloride) or phenylsulfonyl chloride in the presence of a base.
Typical Sulfonylation Conditions:
| Parameter | Details |
|---|---|
| Sulfonylating Agent | p-Toluenesulfonyl chloride or phenylsulfonyl chloride |
| Base | Aqueous sodium hydroxide or triethylamine |
| Solvent | Dichloromethane (DCM) or tetrahydrofuran (THF) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 1 to 12 hours |
Procedure Summary:
- The pyrrolo[2,3-c]pyridine bearing the boronate ester is dissolved in an organic solvent.
- The sulfonyl chloride reagent is added dropwise at low temperature.
- Base is added to neutralize the generated acid and promote sulfonylation.
- The reaction mixture is stirred at room temperature until completion.
- Workup involves aqueous extraction and purification by chromatography.
This step selectively installs the phenylsulfonyl group on the nitrogen atom, yielding the target compound.
Bromination and Functional Group Transformations (Optional Steps)
In some synthetic routes, the 3-position of the pyrrolo[2,3-c]pyridine is first brominated using bromine or N-bromosuccinimide (NBS) under mild conditions before Suzuki coupling.
| Parameter | Details |
|---|---|
| Brominating Agent | Bromine in chloroform or NBS with base |
| Base | Triethylamine |
| Solvent | Chloroform, dichloromethane, or THF |
| Temperature | 0 °C to room temperature |
| Reaction Time | 10 minutes to 16 hours |
This bromination allows for regioselective functionalization of the pyrrolo[2,3-c]pyridine ring, facilitating subsequent cross-coupling reactions.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Bromination | NBS, triethylamine, DCM, 0 °C to RT, 1-16 h | 3-Bromo-pyrrolo[2,3-c]pyridine intermediate |
| 2 | Suzuki Coupling | Pd(dppf)Cl2, K2CO3, dioxane/water, 80 °C, 1-16 h | Installation of boronate ester group at C-3 |
| 3 | Sulfonylation | Phenylsulfonyl chloride, NaOH or Et3N, DCM, 0 °C to RT, 1-12 h | N-Phenylsulfonyl substitution at N-1 |
| 4 | Purification | Chromatography or recrystallization | Pure 1-(Phenylsulfonyl)-3-(boronate ester)-pyrrolo[2,3-c]pyridine |
Research Findings and Yields
- The Suzuki coupling step typically affords high yields (70–90%) of the boronate ester-substituted pyrrolo[2,3-c]pyridine intermediate.
- Sulfonylation reactions proceed efficiently under mild conditions with yields ranging from 60–85%, depending on the sulfonyl chloride and reaction parameters.
- Bromination is generally high yielding and regioselective, providing a useful handle for subsequent cross-coupling.
- The overall synthetic route is modular, allowing for variations in substituents for medicinal chemistry optimization.
Summary Table of Preparation Conditions and Outcomes
| Step | Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|
| Bromination | NBS, triethylamine, DCM, 0 °C to RT, 10 min–16 h | 80–95 | Regioselective at 3-position |
| Suzuki Coupling | Pd(dppf)Cl2, K2CO3, dioxane/water, 80 °C, 1–16 h | 70–90 | Key step for boronate ester installation |
| Sulfonylation | Phenylsulfonyl chloride, NaOH/Et3N, DCM, 0 °C–RT | 60–85 | N-1 selective sulfonylation |
| Purification | Chromatography/recrystallization | — | Required for isolation of pure compound |
Q & A
Basic: What are the common synthetic routes for preparing this compound?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging its boronate ester functionality. Key steps include:
- Step 1 : Halogenation of the pyrrolo[2,3-c]pyridine core (e.g., bromination at position 3).
- Step 2 : Introduction of the phenylsulfonyl group via sulfonation under basic conditions (e.g., NaH/THF).
- Step 3 : Boronate ester installation using pinacol borane or via Pd-catalyzed coupling with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives .
Example protocol: A Pd(PPh₃)₄ catalyst, K₂CO₃ base, and mixed solvent systems (dioxane/H₂O) at 105°C yield >85% product .
Basic: How is the compound characterized post-synthesis?
Standard characterization includes:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., δ ~8.8–8.9 ppm for pyrrolopyridine protons) .
- Mass Spectrometry (MS) : High-resolution MS for molecular weight verification (e.g., [M+H]⁺ = 385.26) .
- Purity Analysis : GC or titration methods (≥98% purity) .
Advanced: How do substituents on the pyrrolo[2,3-c]pyridine core influence bioactivity?
- Electron-withdrawing groups (e.g., Cl, CF₃) at position 5 enhance kinase inhibition (e.g., IC₅₀ = 0.48 μM for PDE4B) by improving target binding .
- Bulkier substituents (e.g., phenylsulfonyl) at position 1 increase metabolic stability but may reduce solubility .
- Boronate esters enable further functionalization via cross-coupling, critical for SAR studies .
Advanced: How to address contradictions in reported biological activities?
Discrepancies often arise from assay variability (e.g., cell line specificity) or substituent positional isomers . Strategies include:
- Dose-response profiling : Validate activity across multiple concentrations (e.g., TNF-α inhibition in macrophages vs. cancer cell lines) .
- Crystallography : Resolve binding modes (e.g., SGK-1 vs. PDE4B inhibition) to clarify target selectivity .
- Meta-analysis : Compare data across studies using standardized protocols (e.g., IC₅₀ normalization) .
Basic: What are the storage conditions to ensure stability?
Store under inert atmosphere (N₂/Ar) at –20°C to prevent boronate ester hydrolysis. Avoid prolonged exposure to moisture or light .
Advanced: What strategies optimize yield in cross-coupling reactions?
- Catalyst selection : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in polar aprotic solvents .
- Solvent systems : Use toluene/EtOH (3:1) for better boronate solubility .
- Temperature control : Maintain 105°C to balance reaction rate and side-product formation .
Basic: What are the primary biological targets?
- Kinases : SGK-1, FGFR, and BCR-Abl (e.g., 0.48 μM IC₅₀ for PDE4B) .
- Proton pumps : Reversible inhibition for gastroprotective applications .
- Inflammatory mediators : COX-2 and TNF-α suppression (comparable to celecoxib) .
Advanced: How to design analogs for improved pharmacokinetics?
- Lipophilicity adjustment : Introduce trifluoromethyl groups (position 5) to enhance metabolic stability .
- Solubility optimization : Replace phenylsulfonyl with polar groups (e.g., morpholine) .
- Pro-drug strategies : Mask boronate esters with esterase-cleavable groups for targeted release .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
